molecular formula C14H9BrClNO3S B4025172 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B4025172
M. Wt: 386.6 g/mol
InChI Key: XPWIEYJWQNQRKM-UHFFFAOYSA-N
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Description

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H9BrClNO3S and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is 384.91750 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Structural Diversity

Researchers have developed efficient, transition-metal-free strategies for synthesizing 2-(hetero)aryl-substituted thieno[3,2-b]indoles, showcasing the structural variety achievable through the use of different starting materials and the Fischer indolization process (Irgashev, R., Steparuk, A., & Rusinov, G., 2018). This method underscores the compound's relevance in synthesizing complex heterocyclic structures, which are of significant interest in medicinal chemistry and material science.

Chemical Transformations and Mechanistic Insights

The research on the formation of imidazo[4′,5′:3,4]pyrido[2,3-b]indole rings reveals the intricate reactions involving various substituents, highlighting the complexity and versatility of these compounds in synthesizing alkaloid structures (Molina, P., Fresneda, P. M., Sánz, M., Foces-Foces, C., & Arellano, M., 1998). This study offers insights into the synthetic flexibility of these compounds, potentially guiding the design of novel therapeutics and materials.

Photochromic Behavior and Magnetic Properties

A fascinating application of bisthienylethene-cobalt(II) complexes, derived from similar structural frameworks, lies in their photochromic behavior and magnetic properties. These multifunctional complexes demonstrate slow magnetic relaxation and color change upon irradiation, suggesting their utility in molecular electronics and information storage technologies (Cao, D.-K., Wei, R.-H., Li, X.-X., & Gu, Y.-W., 2015).

Application in Antiviral Research

Compounds based on the 3-hydroxy-indolin-2-one nucleus, closely related to the chemical structure , have shown potential as anti-HIV-1 agents. This highlights the broader applicability of such compounds in developing treatments for viral infections, emphasizing the need for continued research into their biological activities (Chander, S., Tang, C.-r., Penta, A., Wang, P., Bhagwat, D., Vanthuyne, N., Albalat, M., Patel, P., Sankpal, S., Zheng, Y.-t., & Sankaranarayanan, M., 2018).

Properties

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO3S/c15-12-4-3-11(21-12)10(18)6-14(20)8-5-7(16)1-2-9(8)17-13(14)19/h1-5,20H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWIEYJWQNQRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.